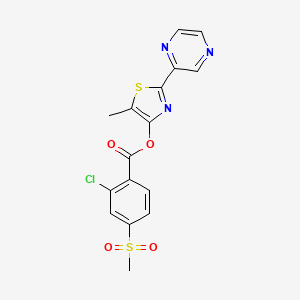![molecular formula C16H15NO6S B2818351 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1418113-78-6](/img/structure/B2818351.png)
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[(1R,2S,6R,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.0 2,6]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide” is a complex organic compound . Its molecular formula is C16H13NO5 and it has an average mass of 299.278 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tricyclic system with two oxygen atoms and a sulfonamide group attached to a methylbenzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a high molecular weight and complex structure. The compound has a high number of hydrogen bond acceptors (4) and no hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One area of research focuses on the synthesis of various derivatives of tricyclic and bicyclic compounds, including those similar to the compound . For instance, a study by Struga et al. (2007) presents the synthesis and pharmacological activity evaluation of urea and thiourea derivatives of tricyclic dione compounds, offering insights into their potential CNS effects and antimicrobial activities Struga et al., 2007. Similarly, research by Kiefer et al. (2009) discusses the crystal structures of cyclic arenesulfonamide hydrochloride salts, highlighting their significance in receptor recognition due to their enantiomeric purity Kiefer et al., 2009.
Biological Activities
Several studies have explored the enzyme inhibitory and antimicrobial properties of sulfonamide derivatives. Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their α-glucosidase and acetylcholinesterase inhibitory activities, reflecting the potential therapeutic applications of these compounds Abbasi et al., 2019. Another study by Abbasi et al. (2016) focused on the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, showing potent therapeutic potential against various bacterial strains Abbasi et al., 2016.
Electronic and Conformational Properties
Research also delves into the electronic and conformational properties of sulfonamide derivatives. A study by Mahmood et al. (2016) combined experimental and quantum chemical approaches to investigate two sulfonamides derivatives, providing insight into their structural, spectroscopic, and electronic characteristics Mahmood et al., 2016.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-9-2-4-10(5-3-9)24(20,21)17-8-16-7-6-11(23-16)12-13(16)15(19)22-14(12)18/h2-7,11-13,17H,8H2,1H3/t11-,12-,13+,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJMLQYLJOZVAQ-JFILPPLUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

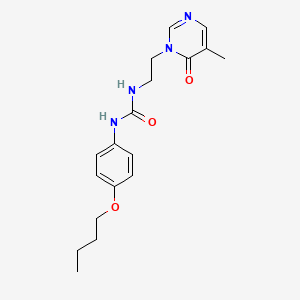
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
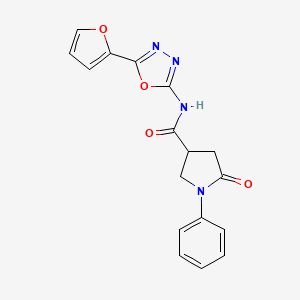
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
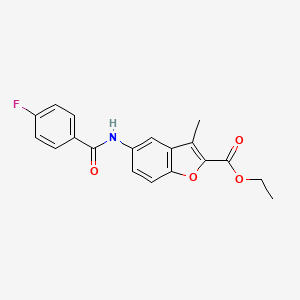
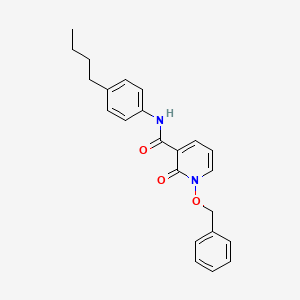
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

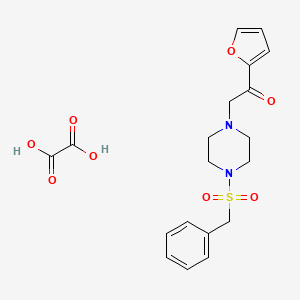
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)


